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Compound of Interest

Compound Name: Aluminum;gallium

Cat. No.: B14657816

AlGaN MOCVD Growth: Technical Support
Center

Welcome to the technical support center for AlIGaN MOCVD growth. This resource provides
detailed troubleshooting guides and frequently asked questions (FAQs) to address common
challenges related to reducing dislocation density during your experiments.

General Troubleshooting FAQs

Q1: We are observing a very high threading dislocation density (TDD), typically >10%° cm~2, in
our AlGaN epilayer. What are the primary factors to investigate?

Al: Ahigh TDD in AlGaN epilayers grown by MOCVD is a common issue stemming from the
lattice and thermal mismatch with the substrate (e.g., sapphire, silicon). The primary areas to
investigate are:

o Substrate & Nucleation: The quality of the initial AIN or GaN nucleation/buffer layer is critical.
An unoptimized buffer layer will translate its defects into the overlying AlGaN film.

o Growth Conditions: Key MOCVD parameters such as temperature, pressure, and V/III ratio
directly influence adatom mobility and crystal formation, impacting defect generation.

» Strain Management: The accumulation of tensile strain in thicker AlGaN layers can lead to
cracking and the formation of new dislocations.[1][2]
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Below is a general workflow for troubleshooting high TDD in your AlGaN growth process.
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High TDD Detected

(>10° cm~?)

Step 1: Evaluate
Substrate & Buffer Layer

Is buffer layer quality
and surface morphology poor?

Optimize Nucleation &

No Annealing Temperature,
Thickness, V/III Ratio

Step 2: Optimize
Growth Parameters

Is growth 2D and stable?

Adjust Growth Temp,

Yes Pressure, V/III Ratio
for AlGaN Layer

Step 3: Implement
Advanced Techniques

Is TDD still too high
for device requirements?

Use Interlayers (SL, AIN)
or ELOG/Pendeo-Epitaxy

TDD Reduced
(<108 cm—2)
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ELOG Workflow

" 2. Deposit
1. Initial AlGaN . i > 3. Pattern Mask > > 5. Coalescence of > Low TDD
Growth on Substrate Dlzaelegctngiggsk (Lithography) - Growth Fronts AlGaN Film
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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